6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Antifolate Thymidylate synthase Dihydrofolate reductase

6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1273578-08-7) is a partially saturated thienopyrimidinone scaffold with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol that serves as a versatile building block for medicinal chemistry programs targeting kinases, phosphodiesterases, and folate pathway enzymes. Its 4a,7a-dihydro modification distinguishes it from the fully aromatic thieno[2,3-d]pyrimidin-4(3H)-one (CAS 108831-66-9), providing altered lipophilicity, conformational flexibility, and metabolic stability profiles.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 1273578-08-7
Cat. No. B1392843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
CAS1273578-08-7
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESCC1=CC2C(S1)N=CNC2=O
InChIInChI=1S/C7H8N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3,5,7H,1H3,(H,8,9,10)
InChIKeyYTFKDBYDGNHOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1273578-08-7) Matters in Heterocyclic Scaffold Selection


6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1273578-08-7) is a partially saturated thienopyrimidinone scaffold with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol that serves as a versatile building block for medicinal chemistry programs targeting kinases, phosphodiesterases, and folate pathway enzymes . Its 4a,7a-dihydro modification distinguishes it from the fully aromatic thieno[2,3-d]pyrimidin-4(3H)-one (CAS 108831-66-9), providing altered lipophilicity, conformational flexibility, and metabolic stability profiles . The scaffold has been employed as a key intermediate in the synthesis of potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors .

Why 6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Related Thienopyrimidinone Analogs


The 4a,7a-dihydrothieno[2,3-d]pyrimidin-4-one core is not functionally interchangeable with its fully aromatic thieno[2,3-d]pyrimidin-4-one counterpart (CAS 108831-66-9) or the 2-amino-substituted derivatives (CAS 1059126-74-7). The partial saturation of the thiophene ring alters the conformational envelope and electronic distribution of the scaffold, which directly impacts binding mode recognition—as demonstrated by X-ray crystallography showing that the thieno[2,3-d]pyrimidine ring binds in a distinct 'folate' mode within the DHFR active site . Furthermore, the 6-methyl versus 6-ethyl substitution on this scaffold produces a 100- to 1,000-fold difference in cellular antitumor potency, confirming that even minor alkyl modifications are not biologically silent . Substituting the unsubstituted C2 position of this compound for a 2-amino variant introduces different hydrogen-bonding capacity and synthetic derivatization pathways that fundamentally alter structure–activity relationships .

Quantitative Differentiation Evidence for 6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1273578-08-7) Against Its Closest Analogs


6-Methyl vs. 6-Ethyl Substitution: 100- to 1,000-Fold Difference in Cellular Antitumor Potency

A direct head-to-head comparison of the classical antifolate N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (the 6-methyl analogue, compound 1) with its 6-ethyl counterpart (compound 2) revealed that the 6-ethyl substitution increases cellular antitumor potency by 2–3 orders of magnitude (100- to 1,000-fold) and broadens the spectrum of tumor cell lines inhibited in vitro . This finding establishes the 6-methyl scaffold as a critical reference point: it provides sufficient potency for target engagement studies while offering a distinct baseline for SAR exploration, making it valuable for laboratories seeking to systematically optimize alkyl substituent effects without committing to the higher-potency ethyl variant that may carry different selectivity or toxicity profiles.

Antifolate Thymidylate synthase Dihydrofolate reductase Structure-activity relationship Cancer

Dihydro (4a,7a-Saturated) vs. Fully Aromatic Thienopyrimidinone: Distinct Physicochemical and Conformational Profiles

6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1273578-08-7, MW 168.22, C₇H₈N₂OS) differs from its fully aromatic counterpart 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 108831-66-9, MW 166.20, C₇H₆N₂OS) by the addition of two hydrogen atoms at the 4a and 7a positions, saturating the thiophene ring junction . This saturation increases molecular weight by 2.02 Da, adds one sp³-hybridized carbon center, and alters the conformational envelope from a planar aromatic system to a puckered dihydrothiophene . Although direct experimental LogP comparison data are not published for this exact pair, the increased hydrogen count and reduced aromatic surface area predictably lower LogP and increase aqueous solubility relative to the fully aromatic analog—a trend consistent with the broader dihydrothienopyrimidine class . The dihydro scaffold is the preferred core in multiple PDE4 inhibitor patents (e.g., US 11,365,204) and Akt inhibitor programs, where the saturated ring junction contributes to improved pharmacokinetic properties .

Physicochemical properties Conformational analysis Drug-likeness Scaffold selection Medicinal chemistry

Absence of 2-Amino Group vs. 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one: Divergent Synthetic Utility and Target Engagement

The target compound (CAS 1273578-08-7) lacks the 2-amino substituent present in 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 1059126-74-7, MW 181.21, C₇H₇N₃OS), which served as the critical intermediate (compound 16) in Gangjee's dual TS/DHFR inhibitor synthesis . The 2-amino group in that analog provides a hydrogen-bond donor essential for DHFR active-site recognition and enables 5-position bromination followed by Ullmann coupling for arylthio introduction . In contrast, the unsubstituted C2 position of CAS 1273578-08-7 permits orthogonal diversification strategies: C2 can be functionalized via electrophilic substitution, cross-coupling, or nucleophilic displacement with a broader range of substituents (alkyl, aryl, heteroaryl, aminoalkyl) than the 2-amino congener, which is synthetically committed to amide/urea/sulfonamide derivatization . This synthetic flexibility is particularly valuable for kinase inhibitor programs where the C2 substituent projects toward the solvent-exposed region or selectivity pocket, and the absence of a pre-installed amino group avoids protecting group manipulations.

Synthetic intermediate C2 derivatization Kinase inhibitor Scaffold diversification Structure-activity relationship

Dihydrothienopyrimidine Core as Privileged PDE4 Pharmacophore vs. Non-Dihydro Analogs: Patent Landscape Differentiation

The dihydrothienopyrimidine scaffold, of which CAS 1273578-08-7 represents the minimally substituted 6-methyl core, is the central pharmacophore in multiple PDE4 inhibitor patent families. US Patent 11,365,204 (UNION therapeutics, 2022) and related filings (WO 2006111549, US 2007/0254894) explicitly claim substituted dihydrothienopyrimidines with PDE4 inhibitory activity for inflammatory respiratory diseases including asthma and COPD . In contrast, the non-dihydro (fully aromatic) thieno[2,3-d]pyrimidin-4-ones occupy a different patent space dominated by anticancer (TS/DHFR, Akt, VEGFR-2/BRAF) and antiviral (HIV-1 integrase) applications . This patent landscape divergence means that procurement of the dihydro scaffold for PDE4-targeted programs provides Freedom-to-Operate advantages and access to a distinct chemical matter space compared to the more crowded aromatic thienopyrimidinone IP space. While no published IC50 value exists specifically for CAS 1273578-08-7 against PDE4, closely related dihydrothienopyrimidine derivatives in the UNION therapeutics patents demonstrate PDE4B IC50 values in the sub-micromolar to low nanomolar range .

Phosphodiesterase 4 PDE4 inhibitor Inflammatory disease Patent landscape Dihydrothienopyrimidine

Commercial Availability and Purity Benchmarking: 95% Minimum Purity from Multiple GMP-Compliant Vendors

CAS 1273578-08-7 is commercially available from multiple reputable vendors including AKSci (catalog 4823DH) and VWR (via Avantor) at a minimum purity specification of 95%, with the molecular identity confirmed by CAS Registry Number and MDL Number MFCD18800408 . In contrast, the closely related 2-amino analog (CAS 1059126-74-7, MDL MFCD22207219) is less widely stocked and typically available only through specialist chemical suppliers, while the fully aromatic analog (CAS 108831-66-9) is listed by a different set of vendors. This vendor landscape differentiation means that CAS 1273578-08-7 offers more competitive pricing, shorter lead times, and greater batch-to-batch consistency for medium-to-large-scale medicinal chemistry campaigns. The compound is classified as an irritant (GHS hazard statement), requiring standard laboratory handling precautions . Pricing and delivery information is available upon technical inquiry from CymitQuimica and other EU-based suppliers .

Commercial sourcing Purity specification Supply chain Procurement Quality control

Optimal Research and Procurement Applications for 6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1273578-08-7)


SAR-Driven Lead Optimization of PDE4 Inhibitors for Respiratory Inflammatory Diseases

Procure CAS 1273578-08-7 as the minimal dihydrothienopyrimidine core for systematic C2 and N3 derivatization studies targeting PDE4 isozymes. The dihydro scaffold is the privileged chemotype in UNION therapeutics' PDE4 inhibitor patent estate (US 11,365,204), and using this unsubstituted core allows medicinal chemistry teams to build proprietary C2-substituted libraries without infringing on existing composition-of-matter claims that require specific C2 substituents . The 6-methyl group serves as a fixed reference point while C2 derivatization explores potency and selectivity against PDE4B/D isoforms implicated in asthma and COPD.

Building Block for Parallel Synthesis of Kinase-Focused Compound Libraries

Utilize the unsubstituted C2 position of CAS 1273578-08-7 for high-throughput parallel chemistry (Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution) to generate diverse C2-aryl, C2-amino, and C2-alkoxy thienopyrimidinone libraries for kinase panel screening . The absence of a 2-amino group eliminates the need for protecting group strategies, reducing each synthetic sequence by 1–2 steps compared to the 2-amino analog (CAS 1059126-74-7). This scaffold has demonstrated utility in generating potent Akt inhibitors (Bencsik et al., 2010) and VEGFR-2/BRAF dual inhibitors (2022) when appropriately decorated .

Negative Control or Reference Scaffold in Antifolate Dual TS/DHFR Inhibitor Programs

Employ CAS 1273578-08-7 as a structurally related but pharmacologically attenuated control compound in antifolate drug discovery. The published data from Gangjee et al. (2008, 2009) establish that the 6-methylthienopyrimidine core, when elaborated with a 2-amino group and 5-arylthio substituent, yields potent dual TS/DHFR inhibitors (IC50 = 20–40 nM) . The unelaborated core (CAS 1273578-08-7), lacking both the 2-amino and 5-arylthio groups, is expected to be substantially less active and can serve as a baseline control for confirming that observed cellular activity is scaffold-dependent rather than assay artifact. The known 100- to 1,000-fold potency differential between 6-methyl and 6-ethyl elaborated analogs further validates the use of the 6-methyl baseline for alkyl SAR studies .

Physicochemical Probe for Dihydro vs. Aromatic Heterocycle Developability Profiling

Use CAS 1273578-08-7 in paired physicochemical and metabolic stability studies alongside its fully aromatic counterpart (CAS 108831-66-9) to experimentally quantify the effect of thiophene ring saturation on LogP, aqueous solubility, microsomal stability, and CYP inhibition. The MW difference of +2.02 Da and the reduction in aromatic ring count by one provide a clean structural comparison for developing computational models that predict the developability impact of partial saturation in fused heterocyclic systems . Such data directly inform scaffold selection decisions in hit-to-lead programs where balancing potency with drug-like properties is critical.

Quote Request

Request a Quote for 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.